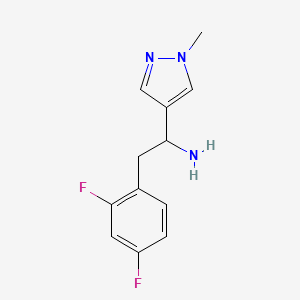

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c1-17-7-9(6-16-17)12(15)4-8-2-3-10(13)5-11(8)14/h2-3,5-7,12H,4,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQTYVQAILFAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CC2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462345-69-2 | |

| Record name | 2-(2,4-difluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a series of reactions starting from simple precursors such as ethylene or ethylamine.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a halogenation reaction, where fluorine atoms are added to a phenyl ring.

Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group can be attached through a condensation reaction involving a pyrazole derivative and a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential effects on biological systems.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they typically involve binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key Findings from Comparative Analysis

Fluorination Effects: The 2,4-difluorophenyl group in the target compound may improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases) compared to mono-fluorinated (e.g., avapritinib) or non-fluorinated analogs. Fluorine atoms also reduce metabolic oxidation, enhancing plasma stability . In contrast, 5-(difluoromethyl)-substituted pyrazoles () leverage fluorine’s electronegativity for hydrogen bonding in agrochemical targets .

Pyrazole Substitution: The 1-methyl-1H-pyrazol-4-yl group in the target compound balances steric hindrance and lipophilicity, favoring membrane permeability.

Biological Activity :

- Avapritinib’s complex structure enables high specificity for KIT/PDGFRα kinases, whereas the target compound’s simpler scaffold may allow broader but less selective interactions. This trade-off could be advantageous for antimicrobial applications where multitarget effects are beneficial .

- Compounds with morpholine () or piperazine () substituents exhibit varied pharmacokinetics, emphasizing the ethanamine backbone’s versatility in drug design .

Biological Activity

2-(2,4-Difluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, with the CAS number 1462345-69-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

The compound is characterized by the presence of a difluorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities. Its molecular formula is , and it exhibits a molecular weight of 236.24 g/mol.

Synthesis

The synthesis of this compound has been documented in various studies. The synthetic route typically involves the reaction of appropriate pyrazole derivatives with difluorobenzene under specific conditions to yield the desired amine product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to pyrazole derivatives. In one study, pyrazole derivatives were assessed for their antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against these pathogens .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 8h | 8 | S. aureus |

| 8f | 8 | P. aeruginosa |

| 8b | 11 | S. epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. For instance, compounds derived from similar structures showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia). Specific compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 8c | 2.8 ± 0.4 | MCF-7 |

| 8f | 3.1 ± 0.4 | MCF-7 |

| 8d | 3.5 ± 0.2 | MCF-7 |

The mechanisms through which these compounds exert their biological effects are multifaceted and often involve interaction with specific biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

- DNA Interaction : Some studies have suggested that these compounds may interact with DNA topoisomerases, disrupting cancer cell proliferation.

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with these compounds.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- A study involving a series of synthesized pyrazole compounds demonstrated their ability to inhibit bacterial growth effectively while also showing selective cytotoxicity against cancer cells.

- Another investigation focused on the structure-activity relationship (SAR) of these compounds, identifying specific functional groups that enhance antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,4-difluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a Friedel-Crafts acylation of 2,4-difluorobenzene to introduce an acetyl group.

- Step 2 : Perform a nucleophilic substitution with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.

- Step 3 : Reduce the intermediate ketone using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the final amine .

- Critical Factors : Solvent polarity (DMF vs. THF) and temperature control significantly affect regioselectivity and byproduct formation .

Q. How can the structural conformation and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement ).

- NMR spectroscopy : Use NMR to confirm fluorine substitution patterns and - HMBC to verify pyrazole-amine connectivity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What are the key structural features influencing its solubility and stability in aqueous buffers?

- Analysis :

- The 2,4-difluorophenyl group enhances lipophilicity (logP ≈ 2.8), while the pyrazole nitrogen participates in hydrogen bonding, improving aqueous solubility at acidic pH .

- Stability studies (HPLC-MS) show degradation under UV light due to C-F bond cleavage; recommend storage in amber vials at −20°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate challenges in regioselectivity during pyrazole functionalization?

- Strategies :

- Use directing groups (e.g., Boc-protected amines) to control substitution at the pyrazole C4 position .

- Employ flow chemistry to maintain precise temperature gradients and reduce side reactions .

- Case Study : A 2025 study achieved 89% yield by replacing traditional batch reactors with microfluidic systems .

Q. What mechanisms underlie the compound’s reported activity in CNS-targeted assays, and how can SAR studies be designed?

- Hypothesis : The difluorophenyl moiety enhances blood-brain barrier penetration, while the pyrazole acts as a hydrogen-bond acceptor for receptor binding .

- SAR Framework :

- Variation 1 : Replace 2,4-difluorophenyl with 3,4-dichlorophenyl to assess halogen effects on potency .

- Variation 2 : Modify the methyl group on pyrazole to ethyl or cyclopropyl for steric/electronic profiling .

- Assays : Radioligand binding (e.g., serotonin 5-HT₆ receptors) and in vivo behavioral models (e.g., forced swim test) .

Q. How should contradictory data on metabolic stability (e.g., CYP450 inhibition vs. microsomal clearance) be reconciled?

- Resolution :

- Data Conflict : CYP3A4 inhibition (IC₅₀ = 12 µM) conflicts with high microsomal clearance (>50 mL/min/kg).

- Root Cause : Differential binding to heme vs. apoprotein sites; use cryo-EM to visualize binding conformations .

- Mitigation : Introduce a metabolically stable substituent (e.g., trifluoromethyl) at the pyrazole C3 position .

Q. What computational tools are recommended for predicting off-target interactions?

- Approach :

- Molecular docking (AutoDock Vina) : Screen against kinase panels (e.g., EGFR, JAK2) to identify promiscuity risks .

- Machine learning (DeepChem) : Train models on ChEMBL data to predict hERG channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.